4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is an organic compound that features a pyrazole ring fused with a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves the condensation of pyrazole derivatives with tetrahydropyridine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with tetrahydropyridine in the presence of a catalyst such as chloro(trimethyl)silane in pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole and tetrahydropyridine derivatives, which can be further functionalized for specific applications[3][3].
Scientific Research Applications
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound also features a pyrazole ring and is known for its biological activities.
1,3,4-oxadiazole derivatives: These compounds share similar heterocyclic structures and exhibit various pharmacological properties.
Uniqueness
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific combination of pyrazole and tetrahydropyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H11N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1,5-6,9H,2-4H2,(H,10,11) |
InChI Key |
WCTISSJTCQIGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNN=C2 |
Origin of Product |
United States |
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